5-bromo-3-methoxypyridin-2-amine hydrobromide
Description
5-Bromo-3-methoxypyridin-2-amine hydrobromide is a chemical compound with the molecular formula C6H7BrN2O·HBr It is a derivative of pyridine, a basic heterocyclic organic compound
Properties
CAS No. |
2742656-46-6 |
|---|---|
Molecular Formula |
C6H8Br2N2O |
Molecular Weight |
283.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methoxypyridin-2-amine hydrobromide can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its esters under basic conditions. This reaction typically involves a palladium-catalyzed Suzuki cross-coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of 5-bromo-3-methoxypyridin-2-amine hydrobromide may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxypyridin-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include ethanol, water, and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-3-methoxypyridin-2-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-bromo-3-methoxypyridin-2-amine hydrobromide involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Another pyridine derivative with similar reactivity in coupling reactions.
2-Bromo-5-methoxypyridin-3-amine: A structural isomer with different substitution patterns.
Uniqueness
5-Bromo-3-methoxypyridin-2-amine hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of specialized compounds for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
